molecular formula C18H28KNO3S B6985245 Potassium;1-[(4-tert-butyl-2,6-dimethylphenyl)methyl]piperidine-3-sulfonate

Potassium;1-[(4-tert-butyl-2,6-dimethylphenyl)methyl]piperidine-3-sulfonate

Cat. No.: B6985245
M. Wt: 377.6 g/mol
InChI Key: UXPDCFFICNEXBK-UHFFFAOYSA-M
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Description

Potassium;1-[(4-tert-butyl-2,6-dimethylphenyl)methyl]piperidine-3-sulfonate is a complex organic compound that features a piperidine ring substituted with a sulfonate group and a bulky tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;1-[(4-tert-butyl-2,6-dimethylphenyl)methyl]piperidine-3-sulfonate typically involves multiple steps One common approach is to start with the piperidine ring, which is then functionalized with a sulfonate group The tert-butyl and dimethylphenyl groups are introduced through subsequent reactions, often involving Friedel-Crafts alkylation or similar methods

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium;1-[(4-tert-butyl-2,6-dimethylphenyl)methyl]piperidine-3-sulfonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Potassium;1-[(4-tert-butyl-2,6-dimethylphenyl)methyl]piperidine-3-sulfonate has several scientific research applications:

    Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and coupling reactions.

    Biology: It may be used in the study of enzyme interactions and as a potential inhibitor or activator of specific biological pathways.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its efficacy as a drug candidate for various conditions.

    Industry: The compound’s unique properties make it useful in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which Potassium;1-[(4-tert-butyl-2,6-dimethylphenyl)methyl]piperidine-3-sulfonate exerts its effects involves its interaction with specific molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins or other molecules, while the bulky tert-butyl group can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives with sulfonate groups and bulky substituents. Examples include:

  • Potassium 4-tert-butylphenyltrifluoroborate
  • Potassium tert-amylate
  • Potassium 2-methylbutan-2-olate

Uniqueness

What sets Potassium;1-[(4-tert-butyl-2,6-dimethylphenyl)methyl]piperidine-3-sulfonate apart is its specific combination of functional groups and the resulting steric and electronic properties. The presence of both the sulfonate and tert-butyl groups provides unique reactivity and binding characteristics, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

potassium;1-[(4-tert-butyl-2,6-dimethylphenyl)methyl]piperidine-3-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3S.K/c1-13-9-15(18(3,4)5)10-14(2)17(13)12-19-8-6-7-16(11-19)23(20,21)22;/h9-10,16H,6-8,11-12H2,1-5H3,(H,20,21,22);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPDCFFICNEXBK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CN2CCCC(C2)S(=O)(=O)[O-])C)C(C)(C)C.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28KNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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